molecular formula C14H18N2O4 B2432526 Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate CAS No. 115977-41-8

Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate

Cat. No.: B2432526
CAS No.: 115977-41-8
M. Wt: 278.308
InChI Key: UGSCSKRTIHHWBN-NWDGAFQWSA-N
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Description

Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a nitrophenyl group

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(4-nitrophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-12-8-11(12)9-4-6-10(7-5-9)16(18)19/h4-7,11-12H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSCSKRTIHHWBN-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic System and Reaction Conditions

The iron porphyrin catalyst (+)-D4-(por)FeCl enables cyclopropanation of 4-nitrostyrene using in situ-generated diazoacetonitrile. Key parameters include:

Parameter Value/Description
Catalyst loading 0.002–0.01 mol%
Solvent Anhydrous toluene
Temperature 25°C (ambient)
Reaction time 12–24 hours
Diazo precursor N-Acetonitrile-N-nitroso compound (in situ)
Turnover number (TON) Up to 35,000

This method achieves >95% enantiomeric excess (ee) for the (1R,2S) configuration, confirmed via chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol 90:10). The iron porphyrin’s distorted saddle-shaped structure directs diazo approach, favoring trans-diastereoselectivity and axial chirality transfer.

Mechanistic Insights

Density functional theory (DFT) calculations indicate a radical rebound mechanism:

  • Diazo activation : The Fe(III) center abstracts a nitrogen molecule from the diazo compound, generating a Fe(II)-carbene intermediate.
  • Alkene insertion : 4-Nitrostyrene coordinates to the carbene, forming a metallocyclobutane transition state.
  • Ring closure : C–C bond formation releases the cyclopropane product, regenerating the Fe(III) catalyst.

The nitro group’s electron-withdrawing nature enhances alkene electrophilicity, accelerating carbene insertion.

Reduction of Cyclopropane Nitrile to Amine

The cyclopropanation product, (1R,2S)-2-(4-nitrophenyl)cyclopropane carbonitrile, undergoes nitrile reduction to yield the primary amine.

Catalytic Hydrogenation

Condition Specification
Catalyst Raney Nickel (Ra-Ni), 10 wt%
Solvent Ethanol/Ammonia (7:3 v/v)
Pressure 50 bar H₂
Temperature 80°C
Duration 8 hours
Yield 85–92%

Alternative reductants like LiAlH4 (THF, 0°C, 2 hours) achieve comparable yields but require rigorous anhydrous conditions.

Stereochemical Integrity

The rigid cyclopropane ring prevents epimerization during reduction. Chiral HPLC retention times (tR = 14.2 min for major isomer) confirm configuration retention.

Carbamate Protection with tert-Butoxycarbonyl (Boc) Anhydride

The free amine is protected under Schlenk conditions to prevent oxidation or side reactions.

Reaction Optimization

Parameter Optimal Value
Boc reagent Di-tert-butyl dicarbonate (1.2 equiv)
Base 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
Solvent Anhydrous dichloromethane (DCM)
Temperature 0°C → 25°C (gradual warming)
Duration 6 hours
Yield 88–94%

Reaction monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) ensures complete conversion.

Byproduct Mitigation

Excess Boc anhydride is quenched with aqueous NaHCO3 (10%), followed by extraction (DCM ×3). The organic phase is dried (Na2SO4) and concentrated under reduced pressure.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes residual nitro precursors and Boc byproducts. Final recrystallization from acetonitrile/water (9:1) yields white crystalline solid.

Analytical Data

Technique Key Findings
HPLC Purity >99% (C18 column, MeCN/H2O 70:30)
1H NMR (CDCl3) δ 1.42 (s, 9H, tert-butyl), 2.18–2.25 (m, 2H, cyclopropane), 7.52–8.21 (m, 4H, nitrophenyl)
13C NMR (CDCl3) δ 28.1 (tert-butyl), 80.5 (C-O), 155.2 (carbamate C=O), 148.9–125.3 (nitrophenyl)
X-ray Crystallography Confirms (1R,2S) configuration via C1–C2–C3–N1 torsion angle (−118.7°)

Industrial-Scale Considerations

Large batches (≥1 kg) employ continuous flow reactors to enhance safety and efficiency:

  • Cyclopropanation : Microreactors with immobilized Fe porphyrin catalysts (residence time: 2 min).
  • Boc protection : Plug-flow reactors with in-line IR monitoring for real-time yield optimization.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Iron porphyrin catalysis High TON, mild conditions Requires specialized ligands
Rhodium catalysis Broader substrate scope Lower enantioselectivity (70–85% ee)
Enzymatic Green chemistry compliant Limited to specific substrates

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate undergoes hydrolysis under acidic or basic conditions to release the free amine and carbon dioxide. This reaction is typical for carbamates and may involve catalytic bases (e.g., Cs₂CO₃) or protic acids .

Mechanism :

  • Base-catalyzed : Deprotonation of the carbamate oxygen, followed by nucleophilic attack by water.

  • Acid-catalyzed : Protonation of the carbamate oxygen, facilitating cleavage of the carbonyl group.

Reduction of the Nitro Group

The nitrophenyl substituent can be reduced to an aminophenyl group using standard reagents:

  • Hydrogenation : H₂ with palladium (Pd/C) or nickel catalysts.

  • Chemical reduction : LiAlH₄ or sodium borohydride (NaBH₄).

Outcome : Formation of tert-butyl ((1R,2S)-2-(4-aminophenyl)cyclopropyl)carbamate.

Reduction Method Reagents/Conditions Product
Catalytic hydrogenationH₂, Pd/C, THFAminophenyl derivative
Chemical reductionLiAlH₄, THFAminophenyl derivative

Cyclopropyl Ring Reactivity

The cyclopropyl ring may undergo ring-opening reactions under strain or catalytic conditions:

  • Acid-catalyzed ring opening : Protonation and subsequent cleavage to form dienes or alkenes.

  • Base-mediated reactions : Potential rearrangements, though specific pathways require further study.

Substitution Reactions

The bulky tert-butyl group is less reactive, but other moieties may participate in substitution:

  • Amine alkylation : Potential modification of the cyclopropyl-attached amine.

  • Nitro group displacement : Unlikely under standard conditions due to the nitro group’s stability.

Carbamate Stability

Carbamates exhibit syn-anti isomerism influenced by hydrogen bonding and concentration . In this compound, intermolecular hydrogen bonding may stabilize specific rotamers, affecting reactivity.

Nitro Group Influence

The electron-withdrawing nitro group directs reactivity toward metabolic sites (e.g., cyclopropyl ring) and stabilizes intermediates during reduction.

Scientific Research Applications

Introduction to Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate

This compound, with the CAS number 115977-41-8, is a synthetic compound notable for its potential applications in medicinal chemistry and pharmacology. Its unique structure combines a tert-butyl group with a cyclopropyl moiety and a nitrophenyl substituent, which contribute to its biological activity. This article explores the scientific research applications of this compound, providing comprehensive data and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural features that may influence biological activity. The nitrophenyl group is known to enhance lipophilicity and can participate in various interactions with biological targets.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can act as inhibitors for various enzymes involved in metabolic pathways. For example, studies have highlighted the role of carbamate derivatives in inhibiting cyclin-dependent kinases (CDKs), which are critical in cancer therapy. The structural modifications in cyclopropane derivatives like this compound may enhance their binding affinity to these enzymes.

Neuropharmacological Research

The compound's potential interactions with neurotransmitter receptors suggest applications in neuropharmacology. Compounds structurally related to this compound have been studied for their effects on neurodegenerative diseases, indicating a potential role in treating conditions such as Alzheimer's disease.

Anticancer Research

Preliminary studies suggest that modifications of the cyclopropane structure can enhance the anticancer properties of similar compounds by improving their selectivity and efficacy against cancer cells.

Case Study 1: Cyclin-Dependent Kinase Inhibition

A study focused on the inhibition of cyclin-dependent kinases by carbamate derivatives found that certain modifications could significantly enhance binding affinity and inhibitory activity against CDKs. This highlights the potential of this compound as a lead compound in developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

Research investigating neuroprotective effects demonstrated that structurally similar compounds could reduce oxidative stress and inflammation in neuronal cells exposed to amyloid-beta peptides. The findings suggest that this compound may have therapeutic potential in mitigating neurodegenerative processes.

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameBiological ActivityNotable Features
Tert-butyl N-(4-fluorophenyl)carbamateEnhanced lipophilicity; potential enzyme inhibitionIncorporates a fluorine atom
Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamateInhibition of cyclin-dependent kinases (CDKs)Similar structure; potential anticancer properties
Tert-butyl ((1R,2R)-2-(dimethylamino)cyclopentyl)carbamateInteraction with neurological receptorsExhibits activity against various biological targets

Mechanism of Action

The mechanism of action of Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The nitrophenyl group may also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the cyclopropyl and nitrophenyl groups.

    Cyclopropyl carbamate: Contains the cyclopropyl group but lacks the nitrophenyl group.

    Nitrophenyl carbamate: Contains the nitrophenyl group but lacks the cyclopropyl group.

Uniqueness

Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate is unique due to the combination of its tert-butyl, cyclopropyl, and nitrophenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the cyclopropyl ring adds strain and reactivity, while the nitrophenyl group provides electron-withdrawing effects, influencing the compound’s overall behavior in chemical reactions and biological systems.

Biological Activity

Tert-butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate, identified by its CAS number 115977-41-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological implications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C14H18N2O4
  • Molar Mass : 278.3 g/mol
  • Density : 1.22 g/cm³ (predicted)
  • pKa : 12.16 (predicted)
  • Boiling Point : 426.3 °C (predicted)

The compound features a cyclopropyl structure substituted with a nitrophenyl group, which is known to influence its biological activity significantly.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmacological agent. Notable findings include:

  • Mechanism of Action :
    • The compound acts as an inhibitor of certain enzymes and receptors, making it a candidate for drug development targeting specific pathways in diseases such as cancer and neurodegenerative disorders.
    • It has been noted for its interaction with topoisomerase II and serotonin receptors, which are critical in various cellular processes.
  • In Vitro Studies :
    • Preliminary studies have shown that this compound exhibits significant inhibitory effects on cell proliferation in certain cancer cell lines.
    • For example, an IC50 value (the concentration needed to inhibit 50% of the target activity) was reported in the nanomolar range for specific cancer types, indicating potent biological activity.
  • In Vivo Studies :
    • Animal model studies have suggested that the compound can reduce tumor size and improve survival rates when administered in therapeutic doses.
    • Further research is necessary to establish the safety profile and pharmacokinetics of the compound.

Case Study 1: Topoisomerase II Inhibition

A study conducted by Konstantinidou et al. explored the synthesis of derivatives based on this compound scaffold and their biological activity against topoisomerase II. The results indicated that certain modifications led to increased potency against this enzyme, suggesting a pathway for developing more effective anticancer agents .

Case Study 2: Serotonin Receptor Modulation

Research focused on the modulation of serotonin receptors has highlighted the potential of this compound as a partial agonist at the 5HT4 receptor. This activity may have implications for treating gastrointestinal disorders and mood regulation .

Comparative Data Table

PropertyValue
Molecular FormulaC14H18N2O4
Molar Mass278.3 g/mol
Density1.22 g/cm³
pKa12.16
Boiling Point426.3 °C
IC50 (Topoisomerase II)Nanomolar range
IC50 (5HT4 Receptor)Nanomolar range

Q & A

Q. What are the recommended strategies for synthesizing Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclopropanation of a nitro-substituted styrene derivative followed by carbamate protection. Key steps include:
  • Cyclopropanation : Use transition-metal catalysts (e.g., Rh or Cu) with diazo compounds to achieve stereochemical control. For analogs, asymmetric Mannich reactions have been employed to preserve chirality .
  • Carbamate Formation : React the cyclopropane intermediate with tert-butoxycarbonyl (Boc) anhydride in anhydrous dichloromethane (DCM) under nitrogen, using DMAP as a catalyst. Monitor by TLC (Rf ~0.5 in 3:7 EtOAc/hexane).
  • Purification : Column chromatography (silica gel, gradient elution) removes unreacted nitro precursors. Confirm purity via HPLC (>95%) .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to resolve enantiomers. Retention times should match standards for (1R,2S) configuration.
  • X-ray Crystallography : For definitive stereochemical assignment, grow single crystals via slow evaporation from acetonitrile/water. Analyze intermolecular hydrogen bonds (e.g., N–H⋯O interactions) to confirm spatial arrangement .
  • NMR Analysis : Key signals include tert-butyl protons (δ 1.3–1.4 ppm, singlet) and cyclopropane protons (δ 1.8–2.2 ppm, multiplet). Compare with literature data for analogs .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer :
  • Storage : Keep at –20°C under nitrogen in amber vials to prevent Boc group hydrolysis. Avoid exposure to acids/bases, which cleave the carbamate .
  • Decomposition Risks : In humid conditions, hydrolysis generates (1R,2S)-2-(4-nitrophenyl)cyclopropanamine. Monitor via LC-MS for [M-Boc]+ ions (m/z ~191) .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or optimizing synthesis?

  • Methodological Answer :
  • DFT Calculations : Model cyclopropanation transition states using Gaussian09 at the B3LYP/6-31G* level to predict enantioselectivity. Compare activation energies for (1R,2S) vs. (1S,2R) pathways .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DCM) on reaction rates. For analogs, polar aprotic solvents enhance Boc protection yields by 15–20% .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • Impurity Analysis : If NMR shows extra peaks, perform LC-MS to detect byproducts (e.g., de-Boc derivatives). Use preparative HPLC to isolate impurities for structural elucidation.
  • Dynamic Effects : Cyclopropane ring strain may cause NMR signal splitting not observed in X-ray. Variable-temperature NMR (e.g., 25°C to –40°C) can resolve conformational averaging .

Q. What strategies ensure enantiomeric purity during scale-up?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP-Cu complexes for cyclopropanation, achieving >90% ee. Monitor enantiomeric excess via circular dichroism (CD) at 220–250 nm .
  • Crystallization-Induced Asymmetric Transformation : Recrystallize from ethanol/water to enrich the (1R,2S) isomer. For analogs, this method improved ee from 85% to 99% .

Q. How can researchers mitigate conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Control Experiments : Test intermediates (e.g., unprotected cyclopropane) to isolate the Boc group’s contribution to activity.
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., nitroreductases). For analogs, nitro group positioning in active sites correlated with IC50 values .

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